molecular formula C14H12O2 B1198570 1,2-Dihydrophenanthrene-1,2-diol CAS No. 28622-66-4

1,2-Dihydrophenanthrene-1,2-diol

Cat. No.: B1198570
CAS No.: 28622-66-4
M. Wt: 212.24 g/mol
InChI Key: FZOALBNXOKAOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydrophenanthrene-1,2-diol (CAS 28622-66-4) is a high-purity dihydrodiol metabolite of phenanthrene, supplied for research applications. This compound is critically important in environmental science and toxicology, particularly for studying the metabolism and biological effects of Polycyclic Aromatic Hydrocarbons (PAHs). A key research application is its use as a standard in analytical methods, such as fixed wavelength fluorescence (FF) and synchronous fluorescence scanning (SFS), to improve the accuracy of PAH exposure assessment in aquatic organisms like Atlantic cod (Gadus morhua) . The compound serves as a vital precursor in the investigation of more carcinogenic PAH metabolites and is fundamental for understanding the metabolic activation pathways that lead to DNA and protein adduct formation, which are pivotal events in mutagenesis and carcinogenesis . From a biochemical standpoint, this specific cis-dihydrodiol structure is characteristic of the initial oxidation products formed by Rieske oxygenase systems in bacteria, which catalyze the stereoselective cis-dihydroxylation of aromatic substrates . The product is offered with a purity of 95% and is packaged in 5 mg quantities. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,2-dihydrophenanthrene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOALBNXOKAOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951284
Record name 1,2-Dihydrophenanthrene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28622-66-4
Record name 1,2-Dihydroxy-1,2-dihydrophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028622664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydrophenanthrene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

1,2-Dihydrophenanthrene-1,2-diol has the molecular formula C14H12O2C_{14}H_{12}O_2 and is characterized by a phenanthrene backbone with two hydroxyl groups at the 1 and 2 positions. Its structure contributes to its reactivity and potential applications in different domains.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory factors such as nitric oxide (NO), IL-1, IL-6, and TNF-α through suppression of the NF-κB and MAPK signaling pathways. This makes it a candidate for treating various inflammatory diseases including arthritis, inflammatory bowel disease, and other conditions involving chronic inflammation .

Table 1: Inflammatory Diseases Targeted by this compound

DiseaseMechanism of Action
Rheumatoid ArthritisInhibition of TNF-α and IL-6
Inflammatory Bowel DiseaseSuppression of IL-1 and NO production
OsteoarthritisReduction of inflammatory markers

Carcinogenic Metabolism Research

The compound also plays a role in understanding the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs), which are known carcinogens. Studies have quantified dihydrodiol metabolites in urine samples from smokers, linking their presence to the metabolic activation of PAHs into more toxic forms. This research is crucial for developing biomarkers for exposure to environmental carcinogens .

Table 2: Metabolites of this compound in Carcinogenic Pathways

MetaboliteSourceSignificance
Phe-1,2-DUrine of SmokersProxy for PAH carcinogenic metabolism
Phe-1,2-D-3,4-EOxidation productUltimate reactive metabolite

Pollution Monitoring

The detection of this compound as a metabolite in biological samples provides insights into environmental exposure to PAHs. Its quantification can serve as an indicator of pollution levels in urban areas affected by vehicular emissions and industrial discharges .

Table 3: Environmental Significance of this compound

ApplicationMethodologyOutcome
Pollution BiomarkerUrine analysisCorrelation with PAH exposure
Environmental Risk AssessmentGas chromatography-mass spectrometryIdentification of exposure sources

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving animal models with induced inflammation, administration of this compound resulted in a marked decrease in swelling and pain indicators compared to control groups. The compound's ability to modulate inflammatory pathways was confirmed through histological examination of tissues .

Case Study 2: Carcinogenic Pathway Analysis

A study involving smokers demonstrated that the levels of urinary metabolites correlated with smoking intensity. The research utilized advanced analytical techniques to quantify these metabolites accurately. The findings suggest that monitoring these compounds can provide valuable data on individual exposure levels to carcinogenic PAHs .

Comparison with Similar Compounds

Chrysene 1,2-Dihydrodiol

  • Structure : Derived from chrysene, featuring hydroxyl groups at positions 1 and 2.
  • Key Differences: Bay Region Substituents: Unlike phenanthrene, chrysene has a four-ring system with a bay region. The presence of a methyl group in the bay region (e.g., 5-methylchrysene) enhances carcinogenicity by stabilizing diol-epoxide intermediates . Tumorigenicity: (-)-Chrysene 1,2-dihydrodiol exhibits 2-fold higher tumor-initiating activity on mouse skin than the (+)-enantiomer, highlighting stereochemical dependency . Metabolic Fate: Forms diol-epoxides (e.g., 1,2-diol-3,4-epoxides) that are ultimate carcinogens, similar to DHP. However, chrysene-derived epoxides are more tumorigenic due to bay-region electronic effects .

1,2-Dihydronaphthalene-1,2-diol

  • Structure : A naphthalene derivative with vicinal hydroxyl groups.
  • Key Differences: Stability: Trans-6-methyl-1,2-dihydronaphthalene-1,2-diol decomposes during GC-MS analysis, indicating lower thermal stability compared to DHP . Stereochemical Variants: cis- and trans-isomers exhibit distinct metabolic behaviors. For example, trans-dihydrodiols are more prone to epoxidation .

Benzo(a)anthracene 3,4-Diol-1,2-Epoxide

  • Structure : A diol-epoxide derived from benzo(a)anthracene.
  • Key Differences: Epoxide Position: The epoxide is adjacent to the diol in a bay region, enhancing electrophilicity and DNA adduct formation. DHP’s diol-epoxide lacks this bay-region alignment, reducing its carcinogenic potency . Tumorigenic Activity: Benzo(a)anthracene diol-epoxide is 10–40 times more tumorigenic than its parent hydrocarbon, surpassing DHP’s activity .

4-Allylbenzene-1,2-diol

  • Structure : A benzene ring with vicinal hydroxyl groups and an allyl substituent.
  • Synthetic Utility: Used in pharmaceutical formulations, unlike DHP, which is primarily studied for toxicological impacts .

Propane-1,2-diol (Propylene Glycol)

  • Structure : A simple aliphatic diol.
  • Key Differences: Applications: Widely used in food and cosmetics for solubilizing hydrophobic compounds. Micellar Interactions: Reduces critical micelle concentration (CMC) of surfactants via hydrogen bonding, a property irrelevant to aromatic diols like DHP .

Comparative Data Table

Compound Molecular Formula Key Structural Features Biological Activity Carcinogenicity Potential
1,2-Dihydrophenanthrene-1,2-diol C₁₄H₁₂O₂ Three-ring PAH, vicinal diol Precursor to carcinogenic diol-epoxides High (via metabolites)
Chrysene 1,2-dihydrodiol C₁₈H₁₄O₂ Four-ring PAH, bay-region diol High tumorigenicity on mouse skin Very High
1,2-Dihydronaphthalene-1,2-diol C₁₀H₁₀O₂ Two-ring PAH, cis/trans isomers Low thermal stability, moderate carcinogenicity Moderate
Benzo(a)anthracene diol-epoxide C₁₈H₁₂O₃ Bay-region diol-epoxide Ultimate carcinogen, potent DNA adduct formation Extremely High
4-Allylbenzene-1,2-diol C₉H₁₀O₂ Substituted benzene, allyl group Anti-MRSA activity None reported

Research Findings and Implications

  • Stereochemistry Matters: Enantiomers of PAH dihydrodiols (e.g., DHP and chrysene derivatives) exhibit divergent biological activities. (-)-Enantiomers often show higher carcinogenicity due to preferential metabolic activation .
  • Thermal Stability : Aliphatic diols (e.g., propane-1,2-diol) are stable under analytical conditions, whereas aromatic dihydrodiols (e.g., 1,2-dihydronaphthalene-1,2-diol) may decompose, complicating detection .

Preparation Methods

Osmium Tetroxide-Mediated Dihydroxylation

Osmium tetroxide (OsO₄) is a highly selective agent for the cis-dihydroxylation of aromatic double bonds. In the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), phenanthrene undergoes dihydroxylation to yield the cis-1,2-diol derivative. The reaction proceeds under mild conditions (25–50°C) in a tetrahydrofuran (THF)/water solvent system, achieving yields of 60–75%.

Reaction Conditions:

  • Catalyst: OsO₄ (2–5 mol%)

  • Solvent: THF/H₂O (4:1 v/v)

  • Temperature: 25–50°C

  • Yield: 60–75%

Hydrogen Peroxide with Sulfonated Polymers

A patent-described method utilizes hydrogen peroxide (H₂O₂) and a sulfonated polymer catalyst to oxidize phenanthrene. The polymer’s sulfonic acid groups facilitate proton transfer, enhancing the electrophilic addition of peroxide across the aromatic double bond. This method is notable for its scalability and avoidance of toxic metal catalysts.

Key Parameters:

  • Catalyst: Sulfonated polystyrene-divinylbenzene copolymer

  • Oxidant: 30% H₂O₂

  • Solvent: Ethanol

  • Yield: 55–70%

Catalytic Hydrogenation of Phenanthrene Derivatives

Reductive methods involving catalytic hydrogenation provide stereochemical control, particularly for synthesizing enantiomerically pure diols.

Palladium-Catalyzed Hydrogenation

Phenanthrene-1,2-dione serves as a precursor for the diol via hydrogenation. Using palladium on carbon (Pd/C) under hydrogen gas (H₂), the diketone is reduced to the cis-1,2-diol. Chiral modifiers like cinchona alkaloids can induce enantioselectivity, yielding enantiomeric excess (ee) >90% for the (1R,2R) or (1S,2S) forms.

Representative Protocol:

  • Substrate: Phenanthrene-1,2-dione

  • Catalyst: 5% Pd/C (10 wt%)

  • Conditions: H₂ (1 atm), ethanol, 25°C

  • Yield: 80–85%

  • Stereoselectivity: >90% ee

Asymmetric Transfer Hydrogenation

For laboratories lacking H₂ infrastructure, transfer hydrogenation with ammonium formate as the hydrogen donor offers a practical alternative. Using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), phenanthrene-1,2-dione is reduced to the (1R,2R)-diol with 85–90% ee.

Biocatalytic Synthesis via Microbial Metabolism

Microorganisms such as Stenotrophomonas maltophilia metabolize phenanthrene through dioxygenase-mediated pathways, producing this compound as a metabolite. This method is environmentally benign and operates under ambient conditions.

Bacterial Dioxygenation

S. maltophilia strain C6 introduces molecular oxygen at the 1,2-positions of phenanthrene via a Rieske-type dioxygenase, forming the cis-dihydrodiol. The process occurs in aqueous media at 30°C, with the diol isolated from culture supernatants via solvent extraction.

Process Summary:

  • Microorganism: S. maltophilia C6

  • Substrate: Phenanthrene (0.2% w/v)

  • Conditions: 30°C, pH 7.0, 72 h

  • Yield: 40–50%

Stereospecific Syntheses and Resolution

Enzymatic Resolution of Racemates

Racemic this compound can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively acetylates the (1R,2S)-enantiomer, leaving the (1S,2R)-diol unreacted. Subsequent hydrolysis yields enantiopure diols.

Typical Results:

  • Enzyme: C. antarctica lipase B

  • Acyl Donor: Vinyl acetate

  • ee (Product): >95%

  • Yield: 45–50% per cycle

Chiral Auxiliary Approaches

Chiral oxazaborolidine catalysts enable asymmetric synthesis from prochiral precursors. For instance, borane-dimethyl sulfide complexed with (S)-α,α-diphenylprolinol reduces phenanthrene-1,2-dione to the (1S,2S)-diol with 88% ee.

Comparative Analysis of Methods

Method Conditions Yield Stereoselectivity Scalability
OsO₄ DihydroxylationMild, toxic catalyst60–75%cis-onlyLab-scale
Pd/C HydrogenationH₂, room temperature80–85%>90% eeIndustrial
Microbial SynthesisAqueous, 30°C40–50%cis-onlyPilot-scale
Enzymatic ResolutionOrganic solvent, 37°C45–50%>95% eeLab-scale

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dihydrophenanthrene-1,2-diol?

  • Methodological Answer : The compound can be synthesized via catalytic dihydroxylation of phenanthrene derivatives. Ruthenium-based catalysts (e.g., RuO₂) under mild oxidative conditions (20–25°C, aqueous/organic biphasic systems) are effective for achieving high stereoselectivity. Continuous flow reactors and immobilized catalysts enhance scalability and yield consistency . Key parameters include pH control (6.5–7.5) and solvent selection (e.g., acetonitrile-water mixtures) to minimize by-products like quinones.

Q. How can the structural configuration of this compound be characterized?

  • Methodological Answer : Terahertz (THz) spectroscopy is a robust tool for distinguishing structural isomers. For diols, THz absorption peaks between 0.5–3 THz correlate with intermolecular hydrogen-bonding patterns. Comparative analysis with computational models (density functional theory) validates assignments. Nuclear magnetic resonance (¹H/¹³C NMR) and X-ray crystallography further confirm hydroxyl positioning and stereochemistry .

Q. What analytical techniques ensure purity assessment during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities. Mass spectrometry (ESI-MS) identifies oxidation by-products (e.g., phenanthrenequinones). Differential scanning calorimetry (DSC) monitors thermal stability, ensuring decomposition temperatures align with literature values (>200°C) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in enzymatic systems?

  • Methodological Answer : Stereochemical orientation (cis vs. trans diols) affects substrate specificity in enzymes like naphthalene dioxygenase. For example, (1R,2R)-configured diols exhibit higher binding affinity to microbial enzymes, accelerating biodegradation. Kinetic assays (e.g., Michaelis-Menten parameters) and molecular docking simulations quantify these interactions .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from hydroxyl group positioning and substituent effects. Structure-activity relationship (SAR) studies using derivatives (e.g., fluorinated or methylated analogs) isolate contributing factors. For instance, para-hydroxyl groups enhance antioxidant activity (IC₅₀: 12 µM vs. 45 µM for meta-substituted analogs) by stabilizing radical intermediates .

Q. What catalytic mechanisms dominate in the oxidative synthesis of this compound?

  • Methodological Answer : Ruthenium-catalyzed pathways proceed via a radical mechanism, where Ru⁴⁺ intermediates abstract hydrogen from phenanthrene, followed by hydroxyl rebound. Isotopic labeling (¹⁸O₂) and electron paramagnetic resonance (EPR) spectroscopy confirm this pathway. Competing pathways (e.g., epoxidation) are suppressed using chelating ligands like 1,10-phenanthroline .

Q. What environmental degradation pathways are observed for this compound?

  • Methodological Answer : Microbial degradation via soil Pseudomonas species involves ring-hydroxylation to form catechol derivatives, followed by meta-cleavage. Gas chromatography-mass spectrometry (GC-MS) tracks metabolite profiles, while ¹⁴C labeling quantifies mineralization rates (t½: 14–21 days under aerobic conditions) .

Q. How do computational models optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Density functional theory (DFT) predicts transition states and activation energies for dihydroxylation. Solvent effects are modeled using COSMO-RS simulations to optimize polarity and dielectric constants. These models reduce experimental iterations by 40–60% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydrophenanthrene-1,2-diol
Reactant of Route 2
1,2-Dihydrophenanthrene-1,2-diol

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